molecular formula C11H24O2S B14505429 2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane CAS No. 64199-27-5

2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane

Cat. No.: B14505429
CAS No.: 64199-27-5
M. Wt: 220.37 g/mol
InChI Key: STIBJMFTJANDLY-UHFFFAOYSA-N
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Description

2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane is an organic compound with the molecular formula C12H26O4S It is characterized by the presence of a sulfanyl group attached to a diethoxyethyl moiety and a methylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane typically involves the reaction of 2,2-diethoxyethanol with a suitable sulfanylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanyl group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The diethoxyethyl moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diethoxyethyl moiety may also interact with hydrophobic regions of biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-Diethoxyethyl)sulfanyl]-1,1-diethoxyethane
  • Methyl (2S)-(2,2-diethoxyethyl)sulfanylacetate
  • (2-Bromophenyl)(2,2-diethoxyethyl)sulfane

Uniqueness

2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane is unique due to its specific combination of a sulfanyl group with a diethoxyethyl moiety and a methylbutane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

64199-27-5

Molecular Formula

C11H24O2S

Molecular Weight

220.37 g/mol

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)-2-methylbutane

InChI

InChI=1S/C11H24O2S/c1-6-11(4,5)14-9-10(12-7-2)13-8-3/h10H,6-9H2,1-5H3

InChI Key

STIBJMFTJANDLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)SCC(OCC)OCC

Origin of Product

United States

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